chemical structure and properties of 6-(5-Methylthiophen-2-yl)pyran-2-one
chemical structure and properties of 6-(5-Methylthiophen-2-yl)pyran-2-one
Prepared for: Researchers, Synthetic Chemists, and Drug Development Professionals Focus: Structural Dynamics, Synthetic Methodologies, and Advanced Applications
The Strategic Value of Heteroaryl-Pyrone Scaffolds
In the landscape of modern drug discovery and materials science, the 2-pyrone (α-pyrone) ring is recognized as a highly versatile, privileged pharmacophore. When functionalized at the C6 position with a heteroaromatic system—specifically, a 5-methylthiophene moiety—the resulting compound, 6-(5-Methylthiophen-2-yl)pyran-2-one , exhibits a unique convergence of electronic and steric properties.
This specific structural hybridization bridges the gap between biologically active natural products (such as aspyrone and bufadienolides)[1][2] and advanced synthetic intermediates used in the construction of complex polycyclic frameworks. The lipophilic 5-methylthiophene tail enhances membrane permeability for biological assays, while the highly conjugated π-system of the pyrone core makes it an excellent candidate for photophysical applications and stereoselective cycloadditions[3][4].
Structural & Physicochemical Profiling
Understanding the exact physicochemical parameters of 6-(5-Methylthiophen-2-yl)pyran-2-one is critical for predicting its behavior in both synthetic environments and biological assays. The extended conjugation between the electron-rich thiophene and the electron-deficient pyrone dictates its reactivity, particularly its susceptibility to nucleophilic attack and its behavior as a diene.
Quantitative Data Summary
| Property | Value | Computational/Experimental Basis |
| IUPAC Name | 6-(5-methylthiophen-2-yl)pyran-2-one | Systematic Nomenclature |
| Molecular Formula | C₁₀H₈O₂S | Exact Mass Calculation |
| Molecular Weight | 192.23 g/mol | Standard Atomic Weights |
| Hydrogen Bond Donors | 0 | Structural Analysis |
| Hydrogen Bond Acceptors | 2 | Pyrone Carbonyl & Ring Oxygen |
| Topological Polar Surface Area | 54.5 Ų | 2D Molecular Topology |
| Rotatable Bonds | 1 | Inter-ring C-C bond |
| Predicted LogP | ~2.6 | Lipophilicity Estimation |
Synthetic Strategy: Overcoming Cyclization Bottlenecks
Historically, the synthesis of 6-aryl and 6-heteroaryl-2-pyrones relied on the multi-step de novo cyclization of 1,3,5-tricarbonyl precursors[1]. However, this approach often suffers from poor regioselectivity and harsh acidic conditions that can degrade sensitive heteroaromatic substituents.
To achieve high purity and structural consistency required for structure-activity relationship (SAR) studies, modern synthetic routes favor late-stage functionalization via Palladium-catalyzed cross-coupling [2]. By utilizing a Suzuki-Miyaura coupling between a readily available 6-bromo-2-pyrone and 5-methylthiophene-2-boronic acid, chemists can bypass complex cyclization steps, ensuring a highly modular and regioselective assembly.
Validated Experimental Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling
Trustworthiness & Self-Validation: This protocol incorporates a multi-modal feedback loop. The visual transition of the Pd(0) catalyst from bright yellow to dark brown indicates active catalytic turnover. Concurrently, real-time LC-MS monitoring tracks the depletion of the brominated precursor's distinct isotopic signature and the emergence of the highly conjugated product mass (m/z 193 [M+H]⁺), ensuring the reaction is self-validating.
Step 1: Reagent Preparation and Degassing
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Action: Dissolve 6-bromo-2-pyrone (1.0 equiv) and 5-methylthiophene-2-boronic acid (1.2 equiv) in a 4:1 mixture of anhydrous Toluene/Water (0.1 M concentration). Sparge the solution with Argon for 15 minutes.
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Causality: Palladium(0) is highly sensitive to atmospheric oxygen, which rapidly oxidizes it to an inactive Pd(II) state. Strict Argon sparging ensures an anaerobic environment, preserving the catalytic cycle and suppressing the unwanted homocoupling of the boronic acid.
Step 2: Catalyst and Base Introduction
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Action: Quickly add Pd(PPh₃)₄ (0.05 equiv) and K₂CO₃ (2.0 equiv) under positive Argon flow.
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Causality: The tetrakis(triphenylphosphine)palladium(0) complex provides a sterically accessible, active Pd(0) source. Potassium carbonate acts as the requisite base to coordinate and activate the boronic acid into a nucleophilic boronate complex, a mandatory prerequisite for the transmetalation step.
Step 3: Thermal Activation and Monitoring
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Action: Heat the reaction mixture to 90°C (reflux) with vigorous stirring for 4–6 hours. Monitor progress via TLC (Hexanes:EtOAc 3:1) and LC-MS.
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Causality: Toluene is selected as the primary solvent due to its boiling point, which provides the precise thermal energy required to overcome the high activation barrier of the transmetalation phase without degrading the pyrone core.
Step 4: Quenching and Purification
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Action: Cool the mixture to room temperature, quench with deionized water, and extract with Ethyl Acetate (3x). Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography.
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Causality: The aqueous quench neutralizes the basic environment and partitions the inorganic potassium and boron salts into the aqueous phase. The lipophilic target compound is selectively isolated in the organic phase, ensuring high crude purity prior to chromatography.
Advanced Applications: Formal [3+3] Cycloadditions & Photophysics
Once synthesized, 6-(5-Methylthiophen-2-yl)pyran-2-one serves as a powerful foundational block for advanced chemical applications.
Photophysical Probes: Compounds containing the 6-aryl-2-pyrone motif exhibit strong fluorescence due to their extended π-conjugation[4]. The electron-donating nature of the 5-methylthiophene group further red-shifts the absorption and emission spectra, making this compound a viable candidate for the development of fluorescent biological probes.
Meroterpenoid Total Synthesis: The most critical application of this scaffold lies in its diene character. The pyrone ring is highly susceptible to formal [3+3] cycloadditions with α,β-unsaturated iminium salts. This reaction is a highly convergent, stereoselective strategy used to construct the complex, pentacyclic CDE ring systems found in the Arisugacin family of natural products[3].
Modular synthetic workflow and formal [3+3] cycloaddition of the target pyrone.
By leveraging the inherent reactivity of the pyrone core and the stabilizing effects of the thiophene substituent, researchers can rapidly access diverse chemical space, accelerating the discovery of novel therapeutic agents.
References
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(PDF) ChemInform Abstract: Pd-Catalyzed Intramolecular Regioselective Arylation of 2-Pyrones, Pyridones, Coumarins and Quinolones by C—H Bond Functionalization. ResearchGate[Link]
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ONE-POT SYNTHESIS OF 6-SUBSTITUTED AMINO-2,4 ... CLOCKSS[Link]
